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Welcome to the technical support center for addressing artifacts in next-generation sequencing

(NGS) experiments involving DNA crosslinking. This resource is designed for researchers,

scientists, and drug development professionals to troubleshoot and mitigate common issues

encountered during their work. The primary focus is on artifacts arising from formalin-fixed,

paraffin-embedded (FFPE) tissues, a common source of crosslinked DNA, as well as related

artifacts from library preparation methods.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of artifacts when
sequencing DNA from FFPE tissues?
Formalin, the primary component of FFPE fixatives, is a highly reactive chemical that induces

several types of DNA damage, leading to sequencing artifacts.[1] These include:

DNA-Protein Crosslinks: Formaldehyde creates covalent linkages between DNA and

proteins, particularly histones.[2]

DNA-DNA Crosslinks: Both within the same strand (intrastrand) and between opposite

strands (interstrand) of the DNA.[1][3]

Base Modifications: This includes the deamination of cytosine to uracil, which is a major

source of C:G>T:A substitutions in sequencing data.[1][4][5]
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Abasic Sites: The loss of DNA bases, which can stall DNA polymerase or lead to incorrect

base incorporation.[1]

DNA Fragmentation: The process of fixation and storage often leads to significant breaking

of the DNA strands.[2][6]

Q2: What are strand-split artifact reads (SSARs) and
how are they formed?
Strand-split artifact reads (SSARs), also referred to as chimeric reads, are anomalous reads

where one part aligns to the Watson strand and another part aligns to the Crick strand of the

reference genome.[6] These are thought to originate from single-stranded DNA (ss-DNA)

fragments, which are abundant in FFPE DNA due to denaturation.[7] During library preparation,

these ss-DNA fragments can lead to the formation of chimeric molecules that are then

sequenced.[7]

Q3: Can enzymatic fragmentation methods also
introduce sequencing artifacts?
Yes, while enzymatic fragmentation is often used as a gentler alternative to physical shearing,

some enzyme cocktails can introduce their own specific artifacts.[8][9] Studies have shown that

certain enzymatic fragmentation methods can induce the formation of library molecules

containing regions of nearby DNA from opposite strands.[10] This can lead to artifactual variant

calls, typically at allele frequencies below 5%.[8][10] The number of artifact variants has been

observed to be significantly greater in samples prepared with enzymatic fragmentation

compared to sonication.[9][11]

Q4: How do these artifacts impact downstream data
analysis?
Sequencing artifacts can have a significant impact on data interpretation, particularly in

sensitive applications like cancer genomics and rare variant detection.[12] They can be

mistaken for true biological mutations, leading to false-positive variant calls.[13] For instance,

the high rate of C:G>T:A substitutions from cytosine deamination can be misinterpreted as

clinically relevant mutations.[2][4] Chimeric reads and other structural artifacts can complicate

the detection of true structural variants.[7]
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Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your NGS

experiments with crosslinked DNA.

Problem: My sequencing data shows a high frequency
of C:G>T:A substitutions.

Likely Cause: This is a classic sign of cytosine deamination to uracil in FFPE DNA.[1][4]

During PCR amplification, DNA polymerase reads uracil as thymine, resulting in a C>T

substitution on that strand and a corresponding G>A substitution on the complementary

strand.

Solution: Treat the extracted DNA with Uracil-DNA Glycosylase (UDG) before PCR

amplification. UDG recognizes and removes uracil bases from the DNA, preventing them

from being misinterpreted by the polymerase.[4] This pre-treatment has been shown to

markedly reduce these specific sequence artifacts without affecting the detection of true

mutations.[4]

Problem: I am observing a high number of chimeric
reads or strand-split artifacts (SSARs).

Likely Cause: These artifacts often arise from the high prevalence of single-stranded DNA

(ss-DNA) in FFPE samples.[7] Standard library preparation protocols can ligate these

fragments together, creating chimeric molecules.

Solution: Incorporate a treatment step with a nuclease that specifically degrades single-

stranded DNA, such as S1 Nuclease.[6] By removing ss-DNA fragments and overhangs

before library construction, this method can reduce the formation of SSARs and also improve

other data quality metrics like GC bias and base error rates.[6]

Problem: My library yields are consistently low when
using FFPE DNA.

Likely Cause: Several factors can contribute to low yields from FFPE samples:
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Inefficient Reverse Crosslinking: The process of removing formaldehyde crosslinks is

critical. Insufficient heating time or suboptimal buffer conditions can lead to incomplete

removal of crosslinks, which inhibits downstream enzymatic reactions.[7]

DNA Fragmentation: The input DNA is often highly fragmented, meaning fewer molecules

are of a suitable length for successful library preparation.[2]

Inhibitors: Residual contaminants from the fixation or extraction process can inhibit

enzymes used in library prep.[14]

Solutions:

Optimize Reverse Crosslinking: Ensure adequate duration and temperature for the

reverse crosslinking step. One study noted that library yield is positively correlated with the

duration of this incubation.[7]

Use Repair Mixes: Consider using a dedicated FFPE DNA repair mix that can repair nicks

and damaged bases before proceeding with library construction.[6][15]

Purify Input DNA: Perform an additional cleanup step on the extracted DNA to remove

potential inhibitors.[14]

Problem: How can I distinguish true low-frequency
variants from sequencing artifacts?

Likely Cause: Differentiating true mutations from process-induced artifacts is a major

challenge, as both can appear at low variant allele frequencies (VAF).[10][12]

Solutions:

Use Unique Molecular Identifiers (UMIs): UMIs are short DNA sequences that tag each

original DNA molecule before amplification. By sequencing these tags, you can

computationally group reads originating from the same molecule and build a consensus

sequence. This helps to filter out random PCR and sequencing errors. However, be aware

that artifacts created before the UMI tagging step (like those from enzymatic

fragmentation) may not be corrected by this method.[10]
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Bioinformatic Filtering: Specialized software tools can be used to identify and remove

specific types of artifacts. For example, FADE (Fragmentation Artifact Detection and

Elimination) is designed to remove artifacts from enzymatic fragmentation.[10] Additionally,

creating a "blacklist" of genomic regions known to produce recurrent artifacts can help

filter false positives.[9]

Orthogonal Validation: When possible, validate important low-frequency variants using a

different technology or method.[5]

Quantitative Data Summary
Method/Treatment Key Finding Artifact Rate/Metric Reference

Enzymatic

Fragmentation vs.

Sonication

Enzymatic

fragmentation

produced significantly

more artifactual

variants.

Enzymatic: 1-3%;

Sonication: ~0.01%
[10]

UDG Treatment on

FFPE DNA

UDG treatment

markedly reduced

C:G>T:A sequence

artifacts.

Visual reduction in

false positives by

HRM and sequencing.

[4]

S1 Nuclease

Treatment on FFPE

DNA

S1 nuclease treatment

reduced strand-split

artifact reads

(SSARs).

SSAR levels reduced

in treated samples.
[6]

Reverse Crosslinking

Duration

Library yield was

positively correlated

with the duration of

reverse crosslinking.

Qualitative increase in

yield with longer

incubation (0-2h).

[7]

Detailed Experimental Protocols
Protocol 1: Uracil-DNA Glycosylase (UDG) Treatment to
Reduce C>T Artifacts
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This protocol is adapted from methodologies designed to minimize sequencing artifacts from

FFPE DNA.[4]

Objective: To remove uracil residues from FFPE-derived DNA prior to PCR amplification.

Materials:

Extracted DNA from FFPE tissue

Uracil-DNA Glycosylase (UDG)

PCR master mix

Primers for target amplification

Nuclease-free water

Procedure:

Set up your PCR reaction as you normally would in a PCR tube or plate. Combine the PCR

master mix, primers, nuclease-free water, and your template FFPE DNA.

Just before starting the thermal cycling, add the recommended amount of UDG enzyme to

each reaction tube. (Consult the manufacturer's instructions for the specific enzyme

concentration).

Incubate the reaction mixture at 37°C for 10-15 minutes. This allows the UDG to act on the

DNA. Note: This step can often be integrated into the beginning of the PCR program.

Proceed immediately with your standard PCR thermal cycling protocol. The initial

denaturation step of the PCR (e.g., 95°C for 5-10 minutes) will inactivate the UDG enzyme,

preventing it from degrading any dUTP that might be incorporated during PCR if you are

using a dUTP-containing master mix for carryover prevention.

After PCR, the amplified product can be purified and used for downstream NGS library

preparation and sequencing.
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Protocol 2: S1 Nuclease Treatment to Reduce Single-
Strand-Based Artifacts
This protocol is based on the approach to reduce chimeric reads from FFPE DNA.[6]

Objective: To remove single-stranded DNA fragments and overhangs from FFPE DNA extracts.

Materials:

Extracted DNA from FFPE tissue (100-300 ng)

S1 Nuclease and corresponding reaction buffer

Nuclease-free water

Magnetic beads for DNA purification (e.g., SPRI beads)

Elution buffer (e.g., 10 mM Tris-HCl)

Procedure:

In a sterile microcentrifuge tube, combine 100-300 ng of your extracted FFPE DNA with the

S1 Nuclease reaction buffer and nuclease-free water to the final reaction volume

recommended by the enzyme manufacturer.

Add the specified amount of S1 Nuclease to the reaction. Mix gently by pipetting.

Incubate the reaction at the temperature and for the duration recommended by the

manufacturer (e.g., 37°C for 15-30 minutes).

Stop the reaction according to the manufacturer's protocol, typically by adding a stop solution

or by proceeding directly to purification.

Purify the DNA using magnetic beads. Add a 1.8x volume of beads to the reaction mixture

and follow the standard bead purification protocol (binding, washing with 80% ethanol, and

eluting).

Elute the purified, double-stranded DNA in an appropriate buffer.
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This treated DNA is now ready for downstream applications, including shearing, size

selection, and library construction for NGS.

Visualizations

Pre-Sequencing

Artifact Mitigation Post-Sequencing

FFPE Tissue Block DNA Extraction &
 Reverse Crosslinking

Initial DNA QC
(Quantification)

UDG Treatment
(Reduces C>T Artifacts)

If high C>T
expected

S1 Nuclease Treatment
(Reduces Chimeric Reads)

If high chimeras
expected

Library Preparation
(End-Repair, Ligation)

Directly if
low damage

Library QC
(Fragment Analysis)

Next-Generation
Sequencing Read Alignment Bioinformatic Filtering

(e.g., FADE, Blacklisting) Variant Calling Downstream Analysis

Click to download full resolution via product page

Caption: Workflow for NGS from FFPE samples, including key artifact mitigation steps.
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Caption: Proposed mechanism for the formation of Strand-Split Artifact Reads (SSARs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: DNA Crosslinking Artifacts in
Next-Generation Sequencing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563030#dna-crosslinker-6-artifacts-in-next-
generation-sequencing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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